molecular formula C22H25N3O4S B2376476 N-(3,5-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950414-53-6

N-(3,5-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No. B2376476
CAS RN: 950414-53-6
M. Wt: 427.52
InChI Key: WEIKOFMAEJWRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity and Chemical Structure Analysis

The scientific research surrounding N-(3,5-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide primarily focuses on its herbicidal activity and chemical structure analysis. These studies contribute significantly to understanding the compound's potential applications and its interactions with biological systems.

  • Herbicidal Efficacy : Research on similar compounds, such as N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, has demonstrated effective herbicidal activity. These compounds, synthesized through specific reactions, exhibit potent weed control capabilities, suggesting that N-(3,5-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide may also possess similar properties. The crystal structure of these compounds has been elucidated to understand better their mode of action and potential for development as herbicidal agents (Liu et al., 2008).

  • Chemical Synthesis and Structural Elucidation : The synthesis of related thienopyrimidine and thiadiazole compounds involves multistep reactions, highlighting the chemical versatility and potential for developing various bioactive molecules. These compounds' structure-activity relationships are crucial for designing more effective and selective herbicides. The detailed structural analysis through techniques such as X-ray diffraction provides insights into the molecular interactions responsible for their biological activity (Man‐Yun Liu & De-Qing Shi, 2014).

  • Kinase Inhibition : Some derivatives closely related to the compound have been identified as inhibitors of CLK1 and DYRK1A kinases. These enzymes play roles in various biological processes, including cell cycle regulation and neuronal development. The inhibition of these kinases by compounds like N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine suggests potential therapeutic applications beyond herbicidal activity. The complete crystal structure determination of these compounds aids in understanding their inhibitory mechanism and designing more potent kinase inhibitors (J. Guillon et al., 2013).

  • Antitumor and Antioxidant Properties : Further exploration into the thieno[2,3-d]pyrimidines class has uncovered compounds with significant antitumor and antioxidant activities. These findings open new avenues for research into cancer therapy and the development of novel chemotherapeutic agents. The specificity of some derivatives against particular cancer cell lines, along with their antioxidant capabilities, indicates a promising area for future studies in drug development and cancer treatment strategies (A. Aly et al., 2010).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-28-14-10-13(11-15(12-14)29-2)23-19(26)9-8-18-24-21(27)20-16-6-4-3-5-7-17(16)30-22(20)25-18/h10-12H,3-9H2,1-2H3,(H,23,26)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIKOFMAEJWRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.